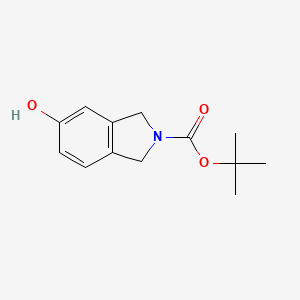

tert-Butyl 5-hydroxyisoindoline-2-carboxylate

説明

tert-Butyl 5-hydroxyisoindoline-2-carboxylate is a heterocyclic organic compound featuring an isoindoline backbone substituted with a hydroxyl group at the 5-position and a tert-butyl ester at the 2-position.

特性

IUPAC Name |

tert-butyl 5-hydroxy-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h4-6,15H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHANXZSEULFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595322 | |

| Record name | tert-Butyl 5-hydroxy-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226070-47-9 | |

| Record name | tert-Butyl 5-hydroxy-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the structure of synthesized compounds. Key signals in the NMR spectrum include:

- Tert-butyl group signals around $$ \delta \sim 1.2 $$ ppm.

- Isoindole backbone signals indicating successful cyclization.

Mass Spectrometry (MS)

Mass spectrometry helps confirm molecular weight and structural integrity. For instance, a parent ion at $$ m/z $$ corresponding to the molecular formula can be observed.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized compound, ensuring that it meets required standards for further applications.

Research Findings and Applications

Recent studies have highlighted various applications of this compound, particularly in medicinal chemistry:

Biological Activity

Research indicates that this compound exhibits potential biological activities, including:

- Antiviral properties.

- Inhibition of specific enzymes involved in cancer progression.

Material Science Applications

The unique structural properties of this compound make it suitable for synthesizing advanced materials, including catalysts and sensors.

化学反応の分析

Types of Reactions: tert-Butyl 5-hydroxyisoindoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

科学的研究の応用

tert-Butyl 5-hydroxyisoindoline-2-carboxylate has several scientific research applications:

作用機序

The mechanism of action of tert-Butyl 5-hydroxyisoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or intermediate in various chemical reactions, facilitating the formation of desired products . Its biological activities are attributed to its ability to interact with cellular components, potentially leading to antimicrobial or anticancer effects .

類似化合物との比較

Substituent Effects on Molecular Properties

The substituent at the 5-position of the isoindoline ring significantly influences molecular weight, polarity, and reactivity. Key derivatives include:

Notes:

- Fluorine substituent : Increases metabolic stability and membrane permeability compared to hydroxyl, making it favorable in drug design .

- Amino group: Enhances nucleophilicity, enabling participation in amide bond formation or metal-catalyzed cross-couplings .

- Bromine : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions .

- Boronate ester : Critical for Suzuki-Miyaura couplings, enabling carbon-carbon bond formation .

- Hydroxyl group : Introduces hydrogen-bonding capacity and acidity (pKa ~10–12), affecting solubility and coordination chemistry.

生物活性

tert-Butyl 5-hydroxyisoindoline-2-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 235.28 g/mol. It features a tert-butyl group, a hydroxy group at the 5-position of the isoindoline ring, and a carboxylate functional group, which contributes to its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological properties:

- Inhibition of Protein Interactions : This compound has been studied as a chemical probe for Tudor domain proteins, particularly Spindlin1, which plays a role in chromatin function. In vitro assays demonstrated that it could inhibit the interaction between Spindlin1 and methylated histones, suggesting potential applications in cancer research .

- Selectivity and Toxicity : While investigating its efficacy, studies noted that at elevated concentrations (greater than 3 µM), this compound exhibited increased cell death, indicating potential off-target effects or toxicity . This highlights the need for careful dose management in therapeutic applications.

- Pharmacokinetic Properties : The compound is identified as a P-glycoprotein (P-gp) substrate, which may affect its absorption and distribution in vivo. Additionally, it has been characterized as BBB permeant, indicating its ability to cross the blood-brain barrier, making it a candidate for neurological applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the isoindoline structure can significantly influence its affinity for target proteins and overall pharmacological profile.

| Modification | Effect on Activity |

|---|---|

| Hydroxymethyl group addition | Improved interaction with Tudor domain proteins |

| Alteration of substituents on isoindoline | Changes in selectivity and potency against specific targets |

Case Studies

Research Findings

Extensive research has been conducted to elucidate the mechanisms underlying the biological activities of this compound:

- Cellular Assays : Various cellular assays have confirmed its activity against specific protein targets involved in cancer progression.

- In Vivo Studies : Preliminary studies indicate potential therapeutic benefits; however, detailed in vivo evaluations are necessary to confirm efficacy and safety profiles.

Q & A

Basic: What are the common synthetic routes for tert-Butyl 5-hydroxyisoindoline-2-carboxylate, and how are intermediates characterized?

Answer:

The synthesis typically involves introducing a tert-butyl ester group to protect the carboxylic acid functionality during multi-step reactions. A representative method includes:

Protection : Reacting 5-hydroxyisoindoline-2-carboxylic acid with tert-butanol under acid catalysis (e.g., H₂SO₄) to form the tert-butyl ester .

Purification : Column chromatography (e.g., using PE/EtOAc gradients) to isolate intermediates .

Characterization :

- NMR spectroscopy (¹H, ¹³C) confirms chemical environment (e.g., tert-butyl protons at ~1.4 ppm) .

- HRMS validates molecular weight accuracy (±5 ppm).

- FT-IR identifies functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) .

Advanced: How can researchers optimize reaction conditions to improve yield and purity in the synthesis of tert-butyl-protected intermediates?

Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .

- Catalysis : Using DMAP (4-dimethylaminopyridine) to accelerate esterification under mild conditions .

- Gradient Elution : Adjusting PE/EtOAc ratios during column chromatography to resolve closely eluting impurities (e.g., 70/30 → 60/40) .

- Purity Monitoring : TLC with multiple detection methods (UV, iodine staining) to track reaction progress .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

Key techniques:

- ¹H NMR : Identifies tert-butyl protons (singlet at ~1.4 ppm) and aromatic protons in the isoindoline core (multiplet at 6.8–7.2 ppm) .

- ¹³C NMR : Detects carbonyl carbons (ester C=O at ~165 ppm) and quaternary carbons in the tert-butyl group (~28 ppm) .

- HRMS : Confirms molecular formula (e.g., C₁₃H₁₇NO₃ requires [M+H]⁺ = 248.1287) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Repetition : Re-run NMR/HRMS under standardized conditions to rule out experimental error.

- Alternative Methods :

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .

Basic: What role does the tert-butyl group play in the stability and reactivity of this compound?

Answer:

- Steric Protection : Shields the ester carbonyl from nucleophilic attack, enhancing stability in basic/acidic conditions .

- Facile Cleavage : Removable under mild acidic conditions (e.g., TFA/DCM) without degrading the isoindoline core .

- Solubility : Improves solubility in organic solvents, aiding purification .

Advanced: How can researchers design experiments to investigate the stereochemical outcomes of reactions involving this compound?

Answer:

- Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers .

- Circular Dichroism (CD) : Correlate optical activity with absolute configuration .

- Crystallographic Analysis : Resolve racemic mixtures via co-crystallization with chiral auxiliaries (e.g., TADDOL) .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

- Storage : Under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .

- Stability Monitoring : Periodic TLC/NMR checks to detect degradation (e.g., free carboxylic acid formation) .

Advanced: How can computational methods aid in predicting reaction pathways or optimizing synthetic routes for derivatives?

Answer:

- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic additions (e.g., B3LYP/6-31G*) .

- Retrosynthetic Software : Tools like Synthia™ propose routes using tert-butyl protection strategies .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。